molecular formula C17H28N2O B14464864 Acetamide, 2-(dibutylamino)-N-(phenylmethyl)- CAS No. 72336-18-6

Acetamide, 2-(dibutylamino)-N-(phenylmethyl)-

Cat. No.: B14464864
CAS No.: 72336-18-6
M. Wt: 276.4 g/mol
InChI Key: KQVYAMCETWAYFB-UHFFFAOYSA-N
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Description

Acetamide, 2-(dibutylamino)-N-(phenylmethyl)- is an organic compound that belongs to the class of amides It is characterized by the presence of a phenylmethyl group attached to the nitrogen atom and a dibutylamino group attached to the acetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Acetamide, 2-(dibutylamino)-N-(phenylmethyl)- can be achieved through several methods. One common approach involves the reaction of benzylamine with acetic anhydride to form N-benzylacetamide. This intermediate is then reacted with dibutylamine in the presence of a suitable catalyst to yield the final product. The reaction conditions typically involve heating the reactants under reflux and using a solvent such as toluene or ethanol to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of Acetamide, 2-(dibutylamino)-N-(phenylmethyl)- may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production. Additionally, purification steps such as distillation and recrystallization are employed to obtain the desired compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

Acetamide, 2-(dibutylamino)-N-(phenylmethyl)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield reduced amide derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the dibutylamino group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydroxide.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of substituted amides or other derivatives.

Scientific Research Applications

Acetamide, 2-(dibutylamino)-N-(phenylmethyl)- has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis for the preparation of various amide derivatives.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and protein modifications.

    Medicine: Explored for its potential therapeutic properties, including its role as an intermediate in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and as a stabilizer in certain formulations.

Mechanism of Action

The mechanism of action of Acetamide, 2-(dibutylamino)-N-(phenylmethyl)- involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, depending on its chemical structure and the nature of the target enzyme. The pathways involved may include binding to active sites, altering enzyme conformation, or modulating substrate affinity. Detailed studies on its mechanism of action are essential to understand its full potential and applications.

Comparison with Similar Compounds

Similar Compounds

    Acetamide: A simpler amide with a basic structure, lacking the phenylmethyl and dibutylamino groups.

    N-Benzylacetamide: Similar to the intermediate used in the synthesis of Acetamide, 2-(dibutylamino)-N-(phenylmethyl)-, but without the dibutylamino group.

    Dibutylamine: A secondary amine that forms part of the final compound’s structure.

Uniqueness

Acetamide, 2-(dibutylamino)-N-(phenylmethyl)- is unique due to the presence of both the phenylmethyl and dibutylamino groups, which confer distinct chemical properties and reactivity

Properties

CAS No.

72336-18-6

Molecular Formula

C17H28N2O

Molecular Weight

276.4 g/mol

IUPAC Name

N-benzyl-2-(dibutylamino)acetamide

InChI

InChI=1S/C17H28N2O/c1-3-5-12-19(13-6-4-2)15-17(20)18-14-16-10-8-7-9-11-16/h7-11H,3-6,12-15H2,1-2H3,(H,18,20)

InChI Key

KQVYAMCETWAYFB-UHFFFAOYSA-N

Canonical SMILES

CCCCN(CCCC)CC(=O)NCC1=CC=CC=C1

Origin of Product

United States

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